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phenylpropylamine

Cat. No.: B175983 Get Quote

Introduction

2-(tert-butoxycarbonylamino)-3-phenylpropylamine is a valuable bifunctional organic molecule

utilized in the synthesis of various pharmaceutical compounds and complex molecular

architectures. Its structure incorporates a primary amine, a Boc-protected secondary amine,

and a phenyl group, making it a versatile building block in medicinal chemistry and peptide

synthesis. Accurate characterization of this compound is crucial to ensure its purity and

structural integrity for subsequent applications. This technical guide provides a comprehensive

overview of the expected spectroscopic data (NMR, IR, and MS) for 2-(Boc-amino)-3-
phenylpropylamine and outlines the general experimental protocols for acquiring this data.

Spectroscopic Data
Due to the limited availability of published, peer-reviewed, and complete experimental

spectroscopic data specifically for 2-(Boc-amino)-3-phenylpropylamine, the following tables

present expected values derived from analyses of structurally similar compounds and

established spectroscopic principles for the constituent functional groups. These values serve

as a reference for researchers in the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
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The proton NMR spectrum is expected to show distinct signals for the protons of the Boc

group, the phenyl ring, and the propyl chain.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.20 m 5H Ar-H

~4.80 br s 1H NH-Boc

~3.80 - 3.70 m 1H CH-NHBoc

~2.90 - 2.70 m 2H Ph-CH₂

~2.65 - 2.55 m 2H CH₂-NH₂

~1.50 br s 2H NH₂

1.40 s 9H C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will provide key information about the carbon framework of the

molecule.
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Chemical Shift (δ) ppm Assignment

~156.0 C=O (Boc)

~138.5 Ar-C (quaternary)

~129.0 Ar-CH

~128.5 Ar-CH

~126.5 Ar-CH

~80.0 C(CH₃)₃ (Boc)

~52.0 CH-NHBoc

~44.0 CH₂-NH₂

~39.0 Ph-CH₂

~28.5 C(CH₃)₃ (Boc)

Table 3: Predicted IR Spectroscopic Data
The infrared spectrum is useful for identifying the key functional groups present in the

molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~3370 - 3290 Medium, Broad N-H stretch (primary amine)

~3340 Medium N-H stretch (Boc-amine)

~3080, 3060, 3030 Weak C-H stretch (aromatic)

~2975, 2930, 2870 Medium C-H stretch (aliphatic)

~1690 Strong C=O stretch (Boc carbamate)

~1605 Medium to Weak N-H bend (primary amine)

~1520 Medium
N-H bend / C-N stretch (amide

II)

~1495, 1455 Medium C=C stretch (aromatic ring)

~1165 Strong C-O stretch (Boc)

~745, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule.

m/z Ion

251.17 [M+H]⁺

273.15 [M+Na]⁺

195.14 [M - C₄H₈]⁺ or [M - 56]⁺

151.10 [M - Boc+H]⁺

91.05 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of 2-(Boc-
amino)-3-phenylpropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 400

or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Use the same sample and instrument setup.

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 100 or 125

MHz spectrometer, 512-2048 scans, and a relaxation delay of 2 seconds.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.
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KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.

Place the sample in the spectrometer and record the IR spectrum, typically over a range of

4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive ion mode.

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the

molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized organic compound like 2-(Boc-amino)-3-phenylpropylamine.
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Workflow for Spectroscopic Characterization

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Synthesis of 2-(Boc-amino)-3-phenylpropylamine

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Final Characterization Report
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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